1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one

Catalog No.
S528041
CAS No.
1071000-98-0
M.F
C13H13F5O
M. Wt
280.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one

CAS Number

1071000-98-0

Product Name

1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one

IUPAC Name

1,1,1,2,2-pentafluoro-7-phenylheptan-3-one

Molecular Formula

C13H13F5O

Molecular Weight

280.23 g/mol

InChI

InChI=1S/C13H13F5O/c14-12(15,13(16,17)18)11(19)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

ROPVXAWEVYWEQY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F

Solubility

Soluble in DMSO

Synonyms

1,1,1,2,2-pentafluoro-7-phenylheptan-3-one, FKGK11

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F

Description

The exact mass of the compound 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one is 280.0887 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Selective Phospholipase A2 (PLA2) Inhibitor

,1,1,2,2-Pentafluoro-7-phenylheptan-3-one, also known as FKGK11, is being investigated for its potential as a selective inhibitor of phospholipase A2 (PLA2) enzymes. PLA2s are a group of enzymes involved in various cellular processes, including inflammation and signal transduction. Inhibiting specific PLA2 isoforms could be a promising strategy for treating various diseases.

Research suggests that FKGK11 exhibits selectivity towards cytosolic Group VIA PLA2 (GVIA iPLA2) []. This specific isoform is implicated in several diseases, including atherosclerosis, neurodegenerative disorders, and acute lung injury []. Studies have shown that FKGK11 effectively inhibits GVIA iPLA2 activity with high potency [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Exact Mass

280.0887

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one

Dates

Modify: 2023-08-15
1: Paliege A, Roeschel T, Neymeyer H, Seidel S, Kahl T, Daigeler AL, Mutig K, Mrowka R, Ferreri NR, Wilson BS, Himmerkus N, Bleich M, Bachmann S. Group VIA phospholipase A2 is a target for vasopressin signaling in the thick ascending limb. Am J Physiol Renal Physiol. 2012 Apr 1;302(7):F865-74. doi: 10.1152/ajprenal.00222.2011. Epub 2012 Jan 4. PubMed PMID: 22218592.
2: Li H, Zhao Z, Antalis C, Zhao Z, Emerson R, Wei G, Zhang S, Zhang ZY, Xu Y. Combination therapy of an inhibitor of group VIA phospholipase A2 with paclitaxel is highly effective in blocking ovarian cancer development. Am J Pathol. 2011 Jul;179(1):452-61. doi: 10.1016/j.ajpath.2011.03.027. Epub 2011 May 17. PubMed PMID: 21703423; PubMed Central PMCID: PMC3123860.
3: Kalyvas A, Baskakis C, Magrioti V, Constantinou-Kokotou V, Stephens D, López-Vales R, Lu JQ, Yong VW, Dennis EA, Kokotos G, David S. Differing roles for members of the phospholipase A2 superfamily in experimental autoimmune encephalomyelitis. Brain. 2009 May;132(Pt 5):1221-35. doi: 10.1093/brain/awp002. Epub 2009 Feb 13. PubMed PMID: 19218359; PubMed Central PMCID: PMC2677793.
4: Baskakis C, Magrioti V, Cotton N, Stephens D, Constantinou-Kokotou V, Dennis EA, Kokotos G. Synthesis of polyfluoro ketones for selective inhibition of human phospholipase A2 enzymes. J Med Chem. 2008 Dec 25;51(24):8027-37. doi: 10.1021/jm800649q. PubMed PMID: 19053783; PubMed Central PMCID: PMC2649009.
5: López-Vales R, Navarro X, Shimizu T, Baskakis C, Kokotos G, Constantinou-Kokotou V, Stephens D, Dennis EA, David S. Intracellular phospholipase A(2) group IVA and group VIA play important roles in Wallerian degeneration and axon regeneration after peripheral nerve injury. Brain. 2008 Oct;131(Pt 10):2620-31. doi: 10.1093/brain/awn188. Epub 2008 Aug 21. Erratum in: Brain. 2010 Nov;133(11):3485. PubMed PMID: 18718965; PubMed Central PMCID: PMC2860706.

Explore Compound Types